molecular formula C16H12N4S2 B11149310 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11149310
M. Wt: 324.4 g/mol
InChI Key: UYBCICDDZQINLU-UHFFFAOYSA-N
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Description

7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with 2-thiophenecarboxylic acid hydrazide to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings .

Scientific Research Applications

7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[4-(Methylsulfanyl)phenyl]-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern and the presence of both a thienyl and a methylsulfanyl group. These structural features contribute to its distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C16H12N4S2

Molecular Weight

324.4 g/mol

IUPAC Name

7-(4-methylsulfanylphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12N4S2/c1-21-12-6-4-11(5-7-12)13-8-9-17-16-18-15(19-20(13)16)14-3-2-10-22-14/h2-10H,1H3

InChI Key

UYBCICDDZQINLU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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